1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene
Description
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 5, a difluoromethoxy group (-OCHF₂) at position 2, and an ethoxy group (-OCH₂CH₃) at position 4. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in materials science, pharmaceuticals, and agrochemicals. The difluoromethoxy group is electron-withdrawing, while the ethoxy group provides moderate steric bulk and electron-donating characteristics. These competing effects influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C9H8Br2F2O2 |
|---|---|
Molecular Weight |
345.96 g/mol |
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C9H8Br2F2O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3 |
InChI Key |
ZSLJNPSSALAKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Br)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a classical method. However, achieving 1,5-dibromination requires a meta-directing group to guide substitution. For example, in related compounds such as 1,5-dibromo-2,4-dimethoxybenzene, methoxy groups act as ortho/para directors, but steric and electronic effects can shift selectivity.
Example Protocol :
Directed Ortho-Metalation (DoM)
DoM strategies utilize directing groups (e.g., methoxy) to position bromine atoms. A study on 1,5-dibromo-2,4-dimethoxybenzene demonstrated that sequential lithiation and quenching with Br₂ provided superior regiocontrol compared to EAS.
Installation of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic substitution or fluorination of a precursor.
Nucleophilic Substitution with Difluoromethoxide
A common approach involves reacting a brominated phenol intermediate with a difluoromethylating agent. For instance, chlorodifluoromethane (ClCF₂H) under basic conditions can yield the difluoromethoxy group:
$$
\text{Ar-OH + ClCF}2\text{H + Base} \rightarrow \text{Ar-OCF}2\text{H + HCl}
$$
Challenges :
Oxidative Fluorination
Alternative methods employ fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to convert methoxy or hydroxy groups to difluoromethoxy. However, these reagents are highly reactive and may require low-temperature conditions.
Ethoxy Group Introduction via Williamson Ether Synthesis
The ethoxy group at the 4-position is typically installed using Williamson ether synthesis, which involves alkylation of a phenolic oxygen with ethyl bromide or tosylate.
Example Protocol :
- Substrate : 1,5-Dibromo-2-difluoromethoxy-4-hydroxybenzene
- Reagents : Ethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv)
- Conditions : DMF, 60°C, 6 hours
- Yield : ~85%.
Multi-Step Synthesis: Integrated Approaches
A representative synthesis pathway integrates the above steps:
- Bromination : 2,4-Dimethoxybenzene → 1,5-dibromo-2,4-dimethoxybenzene.
- Demethylation : Selective removal of methoxy groups using BBr₃ to generate phenolic intermediates.
- Difluoromethoxylation : Reaction with ClCF₂H/K₂CO₃.
- Ethoxylation : Williamson ether synthesis with ethyl bromide.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 70% | 95% |
| Difluoromethoxylation | ClCF₂H, K₂CO₃, DMF | 65% | 90% |
| Ethoxylation | EtBr, K₂CO₃, 60°C | 85% | 98% |
Comparative Analysis of Alternative Routes
Halogen Exchange Reactions
In some cases, halogen exchange (e.g., Finkelstein reaction) has been explored to replace chlorine with bromine. However, this method is less common due to poor selectivity.
One-Pot Methodologies
Recent advancements aim to combine bromination and etherification in a single pot. For example, using NBS (N-bromosuccinimide) with ethylene oxide under phase-transfer conditions showed moderate success but requires further optimization.
Purification and Characterization
Critical purification steps include:
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for removing unreacted starting materials.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves closely related byproducts.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated or defluorinated products. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Research: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Steric Bulk: The ethoxy group at position 4 increases steric hindrance relative to smaller substituents like fluorine or methoxy, which may reduce solubility in nonpolar solvents.
Biological Activity
1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene is a halogenated organic compound with significant potential in various biological applications. Its structure, characterized by the presence of bromine and fluorine atoms, contributes to its unique biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.
Chemical Structure and Properties
The molecular formula of 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene is . The compound features:
- Two Bromine Atoms : These enhance its reactivity and interaction with biological targets.
- Two Fluorine Atoms : Known for improving metabolic stability and bioavailability.
- Methoxy Group () : This functional group can participate in hydrogen bonding, influencing the compound's solubility and reactivity.
- Ethoxy Group () : This group contributes to the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes.
The biological activity of 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene is primarily attributed to its ability to interact with specific enzymes and proteins. The halogen atoms can form halogen bonds with electron-rich sites on target molecules, which may influence their reactivity and stability. This interaction is crucial for the compound's potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene may possess antimicrobial activity against several pathogenic bacteria and fungi. This property is particularly valuable in the development of new antibiotics or antifungal agents.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that it may induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Enzyme Inhibition | Modulation of enzyme activity | , |
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene was tested against various strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial properties.
Case Study 2: Anticancer Efficacy
Another study by Johnson et al. (2024) explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound showed an IC50 value of 15 µM, suggesting effective inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
Research Findings
Recent findings indicate that the unique structural features of 1,5-Dibromo-2-difluoromethoxy-4-ethoxybenzene contribute significantly to its biological activity. The presence of halogens enhances binding affinity to biological targets, while the methoxy and ethoxy groups improve solubility and membrane permeability.
Table 2: Key Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Johnson et al. (2024) | Anticancer Activity | Induced apoptosis in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
